
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Research on compounds structurally related to 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione has shown promising antitumor activities. For instance, the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been explored. These compounds, designed from the only natural products containing a 1,2,4-oxadiazole ring (quisqualic acid, phidianidines A and B), exhibited significant antitumor activity toward a panel of 11 cell lines in vitro, suggesting the potential of related compounds for cancer treatment research (Maftei et al., 2013).
Enzyme Inhibition
Another area of application is the inhibition of enzymes such as lipases and α-glucosidases. Synthesis of novel heterocyclic compounds derived from related molecular structures has shown to inhibit these enzymes effectively, indicating potential applications in treating conditions like obesity and diabetes through the modulation of metabolic enzymes (Bekircan et al., 2015).
Scaffold for Drug Development
The quinazoline-2,4-dione moiety, a core structure in the compound , has been utilized as a scaffold for the development of new drugs. Quinazoline derivatives have been synthesized and evaluated for their capacity to inhibit the growth of multiple human tumor cell lines, illustrating the versatility and potential of the quinazoline scaffold in the development of novel therapeutics with antitumor proliferation properties (Zhou et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "thionyl chloride", "3-chloroaniline", "sodium azide", "sodium hydride", "ethyl 2-bromoacetate", "4-methylbenzylamine", "triethylamine", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene ethyl acetoacetate by condensation of 4-methylbenzaldehyde and ethyl acetoacetate using sodium ethoxide as a base.", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-amino-1-nitrobenzene using sodium dithionite as a reducing agent.", "Step 3: Synthesis of 2-(4-methylbenzylidene)hydrazinecarboxamide by condensation of 4-methylbenzylidene ethyl acetoacetate and 2-amino-1-nitrobenzene using hydrazine hydrate as a reducing agent.", "Step 4: Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione by cyclization of 2-(4-methylbenzylidene)hydrazinecarboxamide using thionyl chloride as a dehydrating agent.", "Step 5: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine by reaction of 3-chloroaniline and sodium azide in the presence of sodium hydride.", "Step 6: Synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione by coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine using N,N'-dicyclohexylcarbodiimide and triethylamine as coupling agents." ] } | |
Numéro CAS |
1206986-67-5 |
Formule moléculaire |
C24H17ClN4O3 |
Poids moléculaire |
444.88 |
Nom IUPAC |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c1-14-5-7-15(8-6-14)13-29-23(30)19-10-9-17(12-20(19)26-24(29)31)22-27-21(28-32-22)16-3-2-4-18(25)11-16/h2-12H,13H2,1H3,(H,26,31) |
Clé InChI |
SZFNEVGDMYMTAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


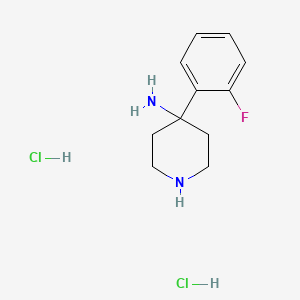
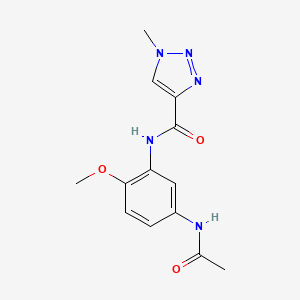
![3-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2806840.png)
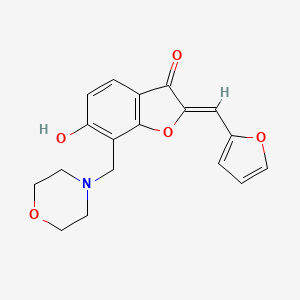

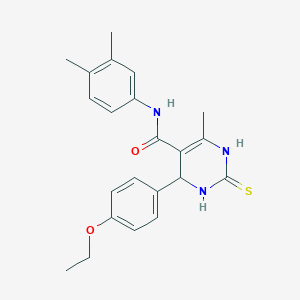
![5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2806846.png)



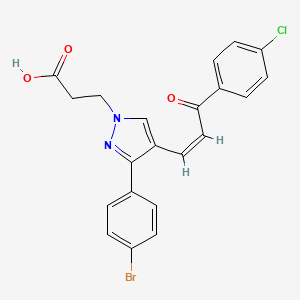
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2806857.png)
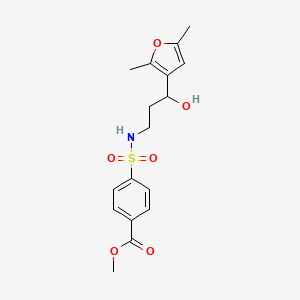
![N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2806861.png)
